REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].O[CH2:13][CH:14]([CH2:16]O)O.O.O=[As](O[As](=O)=O)=O.[OH-].[NH4+]>S(=O)(=O)(O)O.O.C(O)(=O)C>[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[C:5]2[C:3]=1[N:4]=[CH:16][CH:14]=[CH:13]2 |f:2.3,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
20.57 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
O.O=[As](=O)O[As](=O)=O
|
Name
|
|
Quantity
|
9.75 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 6 hours at 150° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is cooled to room temperature
|
Type
|
WAIT
|
Details
|
After about 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined extracts are washed with water (200 mL) and saturated sodium bicarbonate (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate and rotary evaporated
|
Type
|
FILTRATION
|
Details
|
The crude quinoline is filtered through a short pad of silica gel
|
Type
|
CUSTOM
|
Details
|
The filtrate is rotary evaporated
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from hexanes/methylene chloride
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC=C2C=CC=NC12)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |